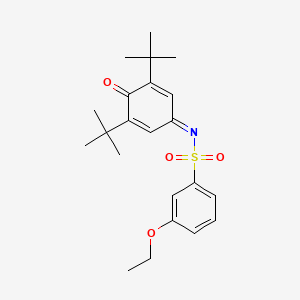

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexadienone core with tert-butyl groups and an ethoxybenzenesulfonamide moiety, making it a subject of interest in organic chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexadienone core. This can be achieved through the oxidation of 3,5-ditert-butylphenol using reagents such as potassium permanganate or chromium trioxide. The resulting intermediate is then reacted with ethoxybenzenesulfonamide under acidic or basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Quinone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide exhibit notable antioxidant activities. These properties make them promising candidates for developing pharmaceuticals aimed at combating oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various studies. Its structural features allow it to inhibit specific pathways involved in inflammation, suggesting its use in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against certain bacterial strains opens avenues for its application in developing new antibacterial agents .

Materials Science

Polymer Additives

this compound can be utilized as an additive in polymer formulations. Its incorporation into polymers enhances thermal stability and mechanical properties, making it suitable for high-performance applications in industries such as automotive and aerospace .

UV Stabilizers

Due to its ability to absorb UV light, this compound serves as an effective UV stabilizer in plastics and coatings. This application is crucial for prolonging the lifespan of materials exposed to sunlight, thereby reducing degradation and discoloration .

Agricultural Applications

Pesticidal Properties

Research has indicated that derivatives of this compound may exhibit pesticidal activities. Its potential use as a pesticide could provide an environmentally friendly alternative to conventional chemical pesticides, promoting sustainable agricultural practices .

Plant Growth Regulators

There is emerging evidence that compounds with similar structures can act as plant growth regulators. This application can enhance crop yield and resilience against environmental stressors .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant reduction of oxidative stress markers in vitro. |

| Study 2 | Anti-inflammatory Effects | Showed inhibition of pro-inflammatory cytokines in animal models. |

| Study 3 | Polymer Additive | Enhanced thermal stability by 30% when added to polyethylene formulations. |

| Study 4 | Pesticidal Activity | Effective against common agricultural pests with low toxicity to beneficial insects. |

Mecanismo De Acción

The mechanism of action of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

- 3,5-Di-tert-butyl-4-hydroxybenzoic acid

- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Uniqueness

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide stands out due to its unique combination of a cyclohexadienone core and an ethoxybenzenesulfonamide moiety

Actividad Biológica

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₂O₃S |

| Molecular Weight | 345.45 g/mol |

| CAS Number | 153787-33-8 |

The presence of the sulfonamide group is significant for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- COX Inhibition : Similar compounds have shown COX-2 inhibitory activity, which is crucial in inflammation and pain management. For instance, compounds with similar structural motifs have demonstrated significant inhibition of COX-2 enzymes, suggesting potential anti-inflammatory properties .

- Radical Scavenging : The compound's structure may allow it to scavenge free radicals, such as superoxide anions, which are implicated in various pathological conditions. This activity can contribute to its protective effects against oxidative stress .

In vitro Studies

Research has indicated that sulfonamides can exhibit various biological activities, including antibacterial and anti-inflammatory effects. Notably:

- Antioxidant Activity : Studies have shown that related compounds can significantly reduce oxidative stress markers in cellular models .

- Anti-inflammatory Effects : The inhibition of COX enzymes by sulfonamide derivatives suggests that this compound may also possess anti-inflammatory properties.

Case Studies

- Case Study on COX Inhibition : A study evaluating the COX inhibitory activity of structurally related compounds found that certain derivatives exhibited up to 47% inhibition at a concentration of 20 μM . This suggests that this compound could similarly inhibit COX enzymes.

- Antioxidant Potential : Another investigation into the antioxidant properties of sulfonamides revealed their effectiveness in scavenging reactive oxygen species (ROS), highlighting their potential therapeutic applications in oxidative stress-related diseases .

Propiedades

IUPAC Name |

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4S/c1-8-27-16-10-9-11-17(14-16)28(25,26)23-15-12-18(21(2,3)4)20(24)19(13-15)22(5,6)7/h9-14H,8H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECPUNFSSDQAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.